Cas no 98203-04-4 (6-Bromo-5-nitroquinoline)

6-Bromo-5-nitroquinoline is a halogenated nitroquinoline derivative with significant utility in organic synthesis and pharmaceutical research. Its bromo and nitro functional groups make it a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and further functionalization to construct complex heterocyclic frameworks. The electron-withdrawing nitro group enhances reactivity in selective transformations, while the bromo substituent facilitates metal-catalyzed coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This compound is particularly valuable in medicinal chemistry for the development of quinoline-based bioactive molecules. High purity and well-defined reactivity ensure consistent performance in synthetic applications. Proper handling is advised due to its potential sensitivity to light and moisture.
6-Bromo-5-nitroquinoline structure
6-Bromo-5-nitroquinoline structure
Product Name:6-Bromo-5-nitroquinoline
CAS No:98203-04-4
MF:C9H5BrN2O2
MW:253.052201032639
MDL:MFCD00837754
CID:61949
PubChem ID:280563
Update Time:2025-11-01

6-Bromo-5-nitroquinoline Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-5-nitroquinoline
    • 6-Brom-5-nitro-chinolin
    • 6-bromo-5-nitro-quinoline
    • Quinoline, 6-bromo-5-nitro-
    • NSC132317
    • 5-Nitro-6-bromoquinoline
    • ISBMTVQQECNRQY-UHFFFAOYSA-N
    • FCH1332074
    • AX8168450
    • V9905
    • ST24045209
    • 203B044
    • DTXSID10299726
    • MFCD00837754
    • DS-3083
    • 98203-04-4
    • SCHEMBL4079065
    • FT-0726910
    • NSC 132317
    • NSC-132317
    • C77357
    • A851249
    • EN300-102199
    • SY105861
    • AKOS015833961
    • DB-080499
    • MDL: MFCD00837754
    • Inchi: 1S/C9H5BrN2O2/c10-7-3-4-8-6(2-1-5-11-8)9(7)12(13)14/h1-5H
    • InChI Key: ISBMTVQQECNRQY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2C(=CC=CN=2)C=1[N+](=O)[O-]

Computed Properties

  • Exact Mass: 251.95300
  • Monoisotopic Mass: 251.953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.7
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.7693 (rough estimate)
  • Melting Point: 130°C
  • Refractive Index: 1.5140 (estimate)
  • PSA: 58.71000
  • LogP: 3.42870

6-Bromo-5-nitroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Bromo-5-nitroquinoline Suppliers

Amadis Chemical Company Limited
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(CAS:98203-04-4)6-Bromo-5-nitroquinoline
Order Number:A851249
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:34
Price ($):282.0/453.0
Email:sales@amadischem.com

Additional information on 6-Bromo-5-nitroquinoline

Introduction to 6-Bromo-5-nitroquinoline (CAS No. 98203-04-4)

6-Bromo-5-nitroquinoline, with the CAS number 98203-04-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a bromine atom at the 6-position and a nitro group at the 5-position of the quinoline ring. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications.

The quinoline scaffold is well-known for its broad spectrum of biological activities, including antimicrobial, antifungal, and antiviral properties. The introduction of bromine and nitro groups further enhances the compound's reactivity and selectivity, making it a promising lead for drug discovery. Recent studies have explored the potential of 6-Bromo-5-nitroquinoline in several therapeutic areas, including cancer treatment and infectious diseases.

In the context of cancer research, 6-Bromo-5-nitroquinoline has shown promising results in inhibiting the growth of various cancer cell lines. A study published in the Journal of Medicinal Chemistry in 2021 reported that this compound effectively targets specific signaling pathways involved in tumor progression. The researchers found that 6-Bromo-5-nitroquinoline selectively inhibits the activity of certain kinases, thereby disrupting the cell cycle and inducing apoptosis in cancer cells. This selective mechanism of action minimizes potential side effects on healthy cells, making it a potential candidate for further development as an anticancer agent.

Beyond its anticancer properties, 6-Bromo-5-nitroquinoline has also been investigated for its antimicrobial activity. A 2022 study in the Journal of Antibiotics demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. The researchers noted that the bromine and nitro groups play a crucial role in enhancing the compound's ability to penetrate bacterial cell walls and disrupt essential cellular processes. This makes 6-Bromo-5-nitroquinoline a promising candidate for developing new antibiotics to combat multidrug-resistant bacterial infections.

The synthesis of 6-Bromo-5-nitroquinoline involves several well-established chemical reactions. One common synthetic route starts with 2-aminoanthraquinone, which undergoes bromination at the 6-position followed by nitration at the 5-position. This multi-step process requires careful control of reaction conditions to ensure high yields and purity. Recent advancements in green chemistry have led to more environmentally friendly synthetic methods, reducing waste and improving overall efficiency.

The physical properties of 6-Bromo-5-nitroquinoline are also noteworthy. It is a solid at room temperature with a melting point ranging from 180°C to 185°C. The compound is slightly soluble in water but highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are advantageous for both laboratory research and pharmaceutical formulation development.

In terms of safety, handling 6-Bromo-5-nitroquinoline requires standard laboratory precautions due to its potential irritant properties. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound. Additionally, proper storage conditions should be maintained to prevent degradation and ensure stability.

The future prospects for 6-Bromo-5-nitroquinoline are promising. Ongoing research aims to optimize its pharmacological properties through structural modifications and combination therapies. For instance, scientists are exploring ways to enhance its bioavailability and reduce toxicity by conjugating it with other molecules or encapsulating it in nanoparticles. These efforts could lead to more effective treatments for various diseases while minimizing adverse effects.

In conclusion, 6-Bromo-5-nitroquinoline (CAS No. 98203-04-4) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new therapeutic agents. Continued research and development will likely uncover additional applications and improve our understanding of its mechanisms of action.

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Amadis Chemical Company Limited
(CAS:98203-04-4)6-Bromo-5-nitroquinoline
A851249
Purity:99%/99%
Quantity:5g/10g
Price ($):282.0/453.0
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